molecular formula C11H13NO B11915098 7'-Methoxyspiro[cyclopropane-1,3'-indoline]

7'-Methoxyspiro[cyclopropane-1,3'-indoline]

Katalognummer: B11915098
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: KGDCMLSNGMQCLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7’-Methoxyspiro[cyclopropane-1,3’-indoline] is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indoline moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Methoxyspiro[cyclopropane-1,3’-indoline] typically involves spirocyclization reactions. One common method is the reaction of indole derivatives with cyclopropane precursors under specific conditions that promote the formation of the spirocyclic structure . For instance, the reaction of 2,3,3-trimethylindolenine with ethylene iodohydrin can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for 7’-Methoxyspiro[cyclopropane-1,3’-indoline] are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

7’-Methoxyspiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated spirocyclic compound .

Wissenschaftliche Forschungsanwendungen

7’-Methoxyspiro[cyclopropane-1,3’-indoline] has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7’-Methoxyspiro[cyclopropane-1,3’-indoline] involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This makes it a valuable scaffold in medicinal chemistry for designing drugs with specific biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiroindolines: These compounds share the spirocyclic structure but may have different substituents on the indoline ring.

    Spirooxindoles: These compounds have an oxindole moiety instead of an indoline, offering different reactivity and biological activity.

Uniqueness

7’-Methoxyspiro[cyclopropane-1,3’-indoline] is unique due to its methoxy group, which can influence its chemical reactivity and biological interactions. This makes it distinct from other spirocyclic compounds and valuable for specific applications .

Eigenschaften

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

7-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane]

InChI

InChI=1S/C11H13NO/c1-13-9-4-2-3-8-10(9)12-7-11(8)5-6-11/h2-4,12H,5-7H2,1H3

InChI-Schlüssel

KGDCMLSNGMQCLD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1NCC23CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.